2-(2,4,5-Trimethylphenyl)propan-2-amine
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Overview
Description
2-(2,4,5-Trimethylphenyl)propan-2-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 5, and an amine group attached to a propan-2-yl chain. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethylphenyl)propan-2-amine can be achieved through various methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to produce the desired compound with high enantioselectivity and conversion rates .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can form imines or enamines through reactions with aldehydes or ketones, which are acid-catalyzed and reversible . These reactions are crucial in various biochemical processes and synthetic applications.
Comparison with Similar Compounds
1-Phenylpropan-2-amine: A structurally similar compound with a phenyl ring and an amine group attached to a propan-2-yl chain.
2-(3,4,5-Trimethylphenyl)propan-2-amine: Another compound with a similar structure but different methyl group positions.
Uniqueness: 2-(2,4,5-Trimethylphenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure makes it valuable for targeted research applications and the development of novel compounds .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(2,4,5-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-8-6-10(3)11(7-9(8)2)12(4,5)13/h6-7H,13H2,1-5H3 |
InChI Key |
JNSOWIGBWCOPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(C)N)C |
Origin of Product |
United States |
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